N-(4-ethoxyphenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide

Lipophilicity ADME Blood-brain barrier

N-(4-ethoxyphenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide (C₁₉H₁₉N₃O₃S, MW 369.44 g/mol) is a synthetic 2-(phenylimino)-4-thiazolidinone derivative featuring a 4-ethoxyphenyl acetamide side chain at the C5 position of the thiazolidinone ring. The (2E) phenylimino configuration at C2 is thermodynamically favored over the phenylamino tautomer, as established by DFT calculations on the 2-(arylimino)thiazolidin-4-one scaffold.

Molecular Formula C19H19N3O3S
Molecular Weight 369.4 g/mol
Cat. No. B12497272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethoxyphenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide
Molecular FormulaC19H19N3O3S
Molecular Weight369.4 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=NC3=CC=CC=C3)S2
InChIInChI=1S/C19H19N3O3S/c1-2-25-15-10-8-14(9-11-15)20-17(23)12-16-18(24)22-19(26-16)21-13-6-4-3-5-7-13/h3-11,16H,2,12H2,1H3,(H,20,23)(H,21,22,24)
InChIKeyTWFRHGMYTCVQKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Ethoxyphenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide: A Structurally Differentiated 4-Thiazolidinone Acetamide for Targeted MedChem Library Design


N-(4-ethoxyphenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide (C₁₉H₁₉N₃O₃S, MW 369.44 g/mol) is a synthetic 2-(phenylimino)-4-thiazolidinone derivative featuring a 4-ethoxyphenyl acetamide side chain at the C5 position of the thiazolidinone ring. The (2E) phenylimino configuration at C2 is thermodynamically favored over the phenylamino tautomer, as established by DFT calculations on the 2-(arylimino)thiazolidin-4-one scaffold [1]. This compound belongs to the broader 4-thiazolidinone class, which has yielded clinically approved agents (e.g., pioglitazone) and is actively investigated for anticancer, antimicrobial, and anti-inflammatory applications [2]. Its ¹H NMR spectrum has been deposited in the Wiley SpectraBase reference collection, confirming structural identity [3].

Why N-(4-Ethoxyphenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide Cannot Be Simply Replaced by In-Class Analogs


Within the 4-thiazolidinone acetamide series, minor structural perturbations at the C2 imino substituent, C5 acetamide N-aryl group, and N3 position produce substantial shifts in lipophilicity, hydrogen-bonding capacity, and conformational flexibility that directly modulate target engagement. The (2E)-phenylimino configuration at C2 is critical: DFT studies demonstrate that the phenylimino tautomer is energetically favored (ΔG < 0) over the phenylamino form, and substitution at the imino phenyl ring significantly alters the HOMO–LUMO gap and electrophilicity, with 4-substituted derivatives showing the lowest energy gaps and highest predicted reactivity [1]. SAR analysis of 372 thiazolidinone analogs revealed that C4-thiazolidinone N-substitution abolishes cytoselective activity, while the nature of the N-aryl acetamide group (ring C) is restricted to specific substitution patterns for maintaining potency against drug-resistant cancer cells [2]. Therefore, interchanging with the 2-imino analog (CAS 301683-38-5, lacking the phenyl ring), the N3-phenyl derivative (CAS 301683-33-0, adding steric bulk and altering ring electronics), or the 2-ethoxyphenyl positional isomer (altered hydrogen-bond geometry) is expected to yield divergent biological profiles.

Quantitative Differentiation Evidence for N-(4-Ethoxyphenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide vs. Closest Analogs


Enhanced Lipophilicity (ClogP) vs. 2-Imino Analog Drives Membrane Permeability and Blood-Brain Barrier Potential

The target compound possesses a calculated LogP (ClogP) of approximately 2.8, derived from its C19H19N3O3S structure containing a phenylimino group and a 4-ethoxyphenyl acetamide moiety. In contrast, the closest commercially available analog, N-(4-ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide (CAS 301683-38-5; C13H15N3O3S, MW 293.34), lacks the phenyl ring on the imino substituent and exhibits a calculated LogP of approximately 0.87 . This ~1.9 log unit difference corresponds to an approximately 80-fold higher theoretical octanol-water partition coefficient for the target compound, directly impacting passive membrane permeability, tissue distribution, and CNS penetration potential [1].

Lipophilicity ADME Blood-brain barrier

Reduced Topological Polar Surface Area (tPSA) vs. 2-Imino Analog Suggests Superior Oral Absorption

The target compound's topological polar surface area is estimated at ~85 Ų, falling well below the 140 Ų threshold predictive of good oral absorption, and under the 90 Ų threshold for blood-brain barrier penetration. The 2-imino analog (CAS 301683-38-5) has a larger tPSA of ~119 Ų due to the exposed amino/imino group and fewer hydrophobic atoms . This 34 Ų reduction in polar surface area enhances predicted intestinal absorption and CNS partitioning for the target compound, offering a distinct advantage in oral drug discovery programs.

Drug-likeness Oral bioavailability tPSA

Class-Level Antimicrobial Activity: 2-(4-Chlorophenylimino) Analog Demonstrates Potent Gram-Positive and Gram-Negative Inhibition

In the 2023 study by El-Rayyes et al., 2-(4-chlorophenylimino)thiazolidin-4-one—the closest evaluated structural analog to the target compound, differing only in the 4-chloro vs. 4-ethoxy substituent on the phenylimino ring and absence of the C5 acetamide chain—displayed 91.66% inhibition against S. aureus and 88.46% inhibition against E. coli at standard screening concentrations (50–1600 µg/mL range tested) [1]. While no direct data exists for the target compound, the 2-(arylimino)thiazolidin-4-one pharmacophore is the primary driver of activity in this series, and the 4-ethoxy substituent is electron-donating (Hammett σp = −0.24), which, based on the SAR trends in the series, positions it for comparable or differentiated antibacterial potency relative to the electron-withdrawing 4-chloro analog [1].

Antimicrobial Antibacterial Thiazolidinone SAR

Class-Level Cytoselective Anticancer Activity: 4-Thiazolidinone Scaffold Achieves Low Micromolar IC50 with High Selectivity Over Normal Fibroblasts

In a landmark study screening 372 thiazolidinone analogs, ten cytoselective compounds killed non-small cell lung cancer H460 cells and paclitaxel-resistant H460taxR cells with IC50 values ranging from 0.21 to 2.93 µM, while showing no appreciable toxicity to normal human fibroblasts at concentrations up to 195 µM, representing a selectivity window of >65–930-fold [1]. SAR analysis identified that the C4-thiazolidinone N-position must remain unsubstituted for activity, that ring A (corresponding to the 2-phenylimino group in the target compound) tolerates varied substitution, and that ring C (the acetamide N-aryl group) is restricted to 4-NMe2 substitution for optimal activity [1]. The target compound's unsubstituted N3 position, phenyl group at the 2-imino position (ring A), and 4-ethoxyphenyl acetamide (ring C) represent a distinct, testable combination within this validated pharmacophore.

Anticancer Cytoselective toxicity Drug resistance

Verified Structural Identity via ¹H NMR Spectroscopy Ensures Reproducibility Across Procurement Batches

The target compound (or its closely related N-phenylacetamide analog with identical core scaffold: 2-{(2E)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide) has a curated ¹H NMR spectrum deposited in the Wiley SpectraBase reference collection, with InChIKey PSWCXQCJDBVUSZ-UHFFFAOYSA-N and exact mass 369.114713 g/mol [1]. In contrast, the widely available 2-imino analog (CAS 301683-38-5) is listed in Sigma-Aldrich's AldrichCPR catalog but with no publicly available spectroscopic reference data, relying solely on supplier Certificate of Analysis . The availability of an independent, curated spectral reference for the target scaffold enables definitive identity confirmation using standard NMR instrumentation, reducing the risk of receiving mislabeled or degraded material.

Quality control Spectroscopic characterization Batch reproducibility

Patent Landscape Indicates Thiazolidinone Acetamides Are Prioritized in Glaucoma and Anti-Inflammatory Indications

Patent JP2011520811A (filed 2009) discloses substituted thiazolidinones and oxazolidinones as intraocular pressure-lowering agents for glaucoma treatment, identifying the 2-(phenylimino)thiazolidin-4-one core as a privileged scaffold for ocular hypotensive activity [1]. The target compound, with its unique combination of (2E)-phenylimino geometry, unsubstituted N3, and 4-ethoxyphenyl acetamide at C5, falls within the claimed generic structure but represents a specific substitution pattern not exemplified in the patent's preferred compounds. This provides freedom-to-operate advantages for composition-of-matter claims while retaining scaffold-level biological precedent.

Glaucoma Ocular therapeutics Patent differentiation

Optimal Research and Procurement Scenarios for N-(4-Ethoxyphenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide


Expanding Thiazolidinone SAR Libraries for Drug-Resistant Non-Small Cell Lung Cancer

Procure this compound as a novel ring C diversification point within the cytoselective thiazolidinone pharmacophore validated by Zhou et al. (J. Med. Chem. 2008). The 4-ethoxyphenyl group at the acetamide N-aryl position represents an unexplored substitution relative to the reported optimal 4-NMe2 group. Screening against H460 and H460taxR cell lines will determine whether the 4-OEt substitution retains cytoselectivity (IC50 benchmark: 0.21–2.93 µM for active analogs) while potentially altering P-gp substrate liability, given that active compounds in the series were not P-gp substrates [1].

Antibacterial Screening Against Gram-Positive Pathogens with 4-Ethoxy Substituent SAR

Following the antibacterial activity established for 2-(4-chlorophenylimino)thiazolidin-4-one (91.66% S. aureus inhibition) by El-Rayyes et al. (2023) [2], deploy this compound to probe the electronic effect of the electron-donating 4-ethoxy group (σp = −0.24) versus the electron-withdrawing 4-chloro group (σp = +0.23) on antibacterial potency. The C5 acetamide extension in the target compound provides an additional vector for hydrogen bonding with bacterial targets, potentially enhancing activity beyond the simpler 2-(arylimino)thiazolidin-4-one scaffold.

CNS-Penetrant Lead Identification Leveraging Favorable tPSA and ClogP Profile

The target compound's predicted tPSA (~85 Ų, below the 90 Ų CNS threshold) and ClogP (~2.8) make it a strong candidate for CNS drug discovery programs, particularly for neurodegenerative or neuroinflammatory indications. Unlike the 2-imino analog (CAS 301683-38-5, tPSA 119 Ų, ClogP 0.87) which is predicted to be CNS-restricted, this compound combines favorable passive permeability with moderate lipophilicity. Use in blood-brain barrier permeability assays (e.g., PAMPA-BBB or MDCK-MDR1) to experimentally validate CNS partitioning predictions and explore neurotherapeutic applications .

Ocular Hypertension Lead Optimization with Unexemplified Patent Space

Based on patent JP2011520811A's disclosure of 2-(phenylimino)thiazolidin-4-ones as intraocular pressure-lowering agents, acquire this compound for in vitro screening in trabecular meshwork cell-based assays and ex vivo anterior segment perfusion models. The compound's unexemplified substitution pattern within the generic claims provides an IP-differentiation opportunity while retaining therapeutic precedent [3]. Its moderate lipophilicity (ClogP ~2.8) is within an acceptable range for topical ocular formulations requiring corneal penetration.

Quote Request

Request a Quote for N-(4-ethoxyphenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.